N-Isopropyl 4-bromo-2-methoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-5-4-8(12)6-10(9)15-3/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMNUHBCPEELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681852 | |
| Record name | 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-91-7 | |
| Record name | 4-Bromo-2-methoxy-N-(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Isopropyl 4-bromo-2-methoxybenzamide synthesis protocol
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N-Isopropyl 4-bromo-2-methoxybenzamide mechanism of action
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Methodological & Application
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N-Isopropyl 4-bromo-2-methoxybenzamide for target inhibition studies
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in vivo application of N-Isopropyl 4-bromo-2-methoxybenzamide
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N-Isopropyl 4-bromo-2-methoxybenzamide in high-throughput screening
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N-Isopropyl 4-bromo-2-methoxybenzamide stock solution preparation
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Troubleshooting & Optimization
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N-Isopropyl 4-bromo-2-methoxybenzamide stability in aqueous solution
A Guide to Understanding and Troubleshooting Aqueous Stability
Welcome to the technical support center for N-Isopropyl 4-bromo-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not only answers but also the underlying scientific principles and practical, field-tested protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing decreasing purity over time in my aqueous buffer. What is the likely cause?
A1: The most probable cause of decreasing purity in an aqueous solution is hydrolysis of the amide bond. This reaction would lead to the formation of 4-bromo-2-methoxybenzoic acid and isopropylamine. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution. Generally, amide hydrolysis is accelerated under both acidic and basic conditions.
It is also important to consider photodegradation if your samples are exposed to light, as the aromatic bromine substituent can be susceptible to photolytic cleavage.
Q2: At what pH should I formulate my aqueous solution to maximize the stability of this compound?
A2: For most simple amides, maximum stability is typically observed in the neutral pH range (approximately pH 6-8). Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond. However, the electronic effects of the substituents on the benzene ring (the electron-donating methoxy group and the electron-withdrawing bromine) can influence the precise pH of maximum stability.
To determine the optimal pH for your specific application, a forced degradation study is recommended. This involves exposing the compound to a range of pH values (e.g., pH 2, 7, and 10) and temperatures to accelerate degradation and identify the conditions under which it is most stable.
Q3: I suspect my compound is degrading. What analytical method is best to confirm this and identify the degradation products?
A3: The recommended analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or ideally, a mass spectrometer (LC-MS).
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HPLC-UV: This will allow you to quantify the decrease in the peak area of the parent compound (this compound) over time, giving you a rate of degradation.
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LC-MS: This is a more powerful technique that not only quantifies the parent compound but also helps in the identification of degradation products by providing their mass-to-charge ratio (m/z). For instance, you would be able to detect the formation of 4-bromo-2-methoxybenzoic acid.
A typical starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or ammonium acetate to improve peak shape).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution | Hydrolysis: The pH of your solution is likely too acidic or too basic. | 1. Measure the pH of your solution. 2. Adjust the pH to be closer to neutral (pH 6-8). 3. If possible, store your solutions at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. |
| Appearance of unknown peaks in chromatogram | Degradation: Your compound is breaking down into one or more new chemical entities. | 1. Use LC-MS to get the mass of the unknown peaks. 2. Based on the mass, hypothesize the structure of the degradation products (e.g., the hydrolyzed acid). 3. If you have a chemical standard of the suspected degradation product, you can confirm its identity by comparing retention times. |
| Inconsistent results between experiments | Photodegradation or Temperature Fluctuations: Exposure to light or inconsistent storage temperatures can lead to variable rates of degradation. | 1. Protect your samples from light by using amber vials or covering them with aluminum foil. 2. Ensure all samples are stored at a consistent, controlled temperature. 3. Include a control sample in each experiment that is stored under ideal conditions (e.g., frozen, protected from light) to serve as a baseline. |
Experimental Protocols
Protocol 1: Preliminary Forced Degradation Study
This protocol is designed to rapidly assess the stability of this compound under various stress conditions.
Objective: To identify the primary degradation pathways and the conditions that accelerate degradation.
Materials:
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This compound
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HPLC-grade water, acetonitrile, methanol
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
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Phosphate or citrate buffer solutions (pH 2, 7, 10)
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HPLC or LC-MS system with a C18 column
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Amber and clear glass vials
Procedure:
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
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Sample Preparation:
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Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL.
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Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL.
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Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water to a final concentration of 50 µg/mL.
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Photodegradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 µg/mL in both a clear vial and an amber vial (as a control). Expose the clear vial to a light source (e.g., a UV lamp or direct sunlight).
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Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24, 48, and 72 hours).
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Analysis: At each time point, take an aliquot of each solution, neutralize the acidic and basic samples if necessary, and analyze by HPLC or LC-MS.
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Data Evaluation: Compare the peak area of the parent compound in the stressed samples to a control sample (time zero). Identify and quantify any major degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Diagram: Potential Hydrolysis Pathway
Caption: Proposed hydrolytic degradation pathway for this compound.
References
There are no direct studies on the stability of this compound in the public domain. The information provided is based on general principles of organic chemistry and pharmaceutical stability testing guidelines.
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Initiating Information Gathering
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Technical Support Center: N-Isopropyl 4-bromo-2-methoxybenzamide Purification
Welcome to the dedicated technical support guide for N-Isopropyl 4-bromo-2-methoxybenzamide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the specific challenges encountered during the purification of this compound. Our focus is on providing practical, experience-driven advice grounded in solid scientific principles.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purification, however, is often non-trivial. The presence of structurally similar impurities, potential for hydrolysis, and specific solubility characteristics can complicate the isolation of the target compound in high purity. This guide will address these common hurdles with evidence-based solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Persistent Impurities After Initial Synthesis
Question: My crude this compound shows persistent impurities in the TLC and HPLC analysis, even after a simple work-up. What are the likely culprits and how can I remove them?
Answer:
The most common impurities in the synthesis of this compound typically arise from unreacted starting materials or side-reactions.
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Starting Materials: The primary unreacted starting materials are often 4-bromo-2-methoxybenzoic acid and isopropylamine.
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Side-Products: A common side-product is the corresponding methyl ester if methanol was used as a solvent or was present in the starting materials.
Troubleshooting Workflow:
Caption: A decision-making workflow for the purification of this compound.
Detailed Protocol: Acid-Base Wash
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Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
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Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted isopropylamine.
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Base Wash: Subsequently, wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted 4-bromo-2-methoxybenzoic acid.
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Brine Wash: Perform a final wash with brine to remove residual water.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Difficulty with Recrystallization
Question: I am struggling to achieve good crystal formation during the recrystallization of this compound. The product either oils out or precipitates as a fine powder. What can I do?
Answer:
This is a common issue and often relates to the choice of solvent system and the cooling rate.
Key Considerations for Recrystallization:
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Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or an oil. A slower, more controlled cooling process is crucial for growing larger, purer crystals.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Observations |
| Ethanol/Water | ~9:1 | Good for inducing crystallization, but care must be taken to avoid oiling out. |
| Toluene | - | Can be effective, but may require seeding to initiate crystallization. |
| Isopropanol | - | A good single-solvent option for recrystallization. |
| Ethyl Acetate/Hexane | Variable | A versatile system where hexane is used as the anti-solvent. |
Step-by-Step Recrystallization Protocol (Ethanol/Water):
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Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
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Addition of Anti-Solvent: Slowly add water dropwise to the hot solution until a slight turbidity persists.
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Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
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Slow Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
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Further Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Issue 3: Co-elution of Impurities During Column Chromatography
Question: An impurity is co-eluting with my product during silica gel column chromatography. How can I improve the separation?
Answer:
Co-elution occurs when the polarity of the impurity is very similar to that of your target compound.
Strategies to Improve Separation:
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Solvent System Optimization:
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Gradient Elution: Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This can help to resolve compounds with close Rf values.
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Alternative Solvents: Consider using a different solvent system altogether. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the selectivity of the separation.
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Column Parameters:
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Column Length and Diameter: A longer, narrower column will generally provide better resolution.
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Silica Gel Particle Size: Using silica gel with a smaller particle size can enhance separation efficiency.
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Sample Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of crude product is appropriate for the size of the column.
Troubleshooting Logic for Column Chromatography:
Caption: A troubleshooting decision tree for improving column chromatography separation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
While the exact melting point can vary slightly, it is generally reported to be in the range of 115-120 °C. A broad melting range is often indicative of impurities.
Q2: How can I confirm the purity of my final product?
A combination of techniques is recommended for purity confirmation:
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Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good preliminary indicator of purity.
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High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the compound and can be used to identify and quantify impurities if they are present at a sufficient level.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Q3: Is this compound stable? What are the recommended storage conditions?
This compound is generally a stable crystalline solid. However, to prevent potential degradation over the long term, it is recommended to store it in a cool, dry, and dark place in a well-sealed container.
References
-
PubChem. (n.d.). N-Isopropyl-4-bromo-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
N-Isopropyl 4-bromo-2-methoxybenzamide dose-response curve issues
Welcome to the technical support resource for N-Isopropyl 4-bromo-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for dose-response curve-related issues encountered during your experiments. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of your research.
Introduction: Understanding this compound
This compound is a novel synthetic compound under investigation for its potential biological activities. As with any experimental compound, establishing a reliable and reproducible dose-response curve is a critical first step in characterizing its potency and efficacy. This guide addresses common challenges observed in the laboratory, providing both theoretical explanations and practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that often arise during the initial characterization of a new compound.
Q1: My dose-response curve for this compound is not sigmoidal. What could be the cause?
A non-sigmoidal curve can be indicative of several underlying issues, ranging from compound-specific properties to assay artifacts. A common cause is poor solubility of the compound at higher concentrations, leading to precipitation and a plateau or even a decrease in the observed effect. Another possibility is that the compound may have complex pharmacology, such as off-target effects at higher concentrations or a biphasic dose-response, where it is stimulatory at low doses and inhibitory at high doses. It is also important to verify the purity of your compound stock, as impurities can lead to unexpected curve shapes.
Q2: I am observing high variability between replicate wells for the same concentration. How can I reduce this?
High variability can obscure the true dose-response relationship. Common sources of variability include inconsistent cell seeding, poor mixing of the compound upon dilution, and edge effects in the microplate. To mitigate this, ensure your cells are in a single-cell suspension and evenly distributed in the wells. When preparing your compound dilutions, vortex thoroughly between each serial dilution step. To minimize edge effects, consider not using the outer wells of the plate for data collection or filling them with media to maintain a more uniform temperature and humidity environment across the plate.
Q3: The IC50 value I'm calculating seems to shift between experiments. Why is this happening?
Fluctuations in IC50 values are a common challenge and can often be traced back to subtle variations in experimental conditions. Factors such as cell passage number, cell density at the time of treatment, and incubation time can all influence the apparent potency of a compound. To ensure consistency, it is crucial to standardize your experimental protocol. This includes using cells within a defined passage number range, seeding the same number of cells per well, and maintaining a consistent incubation time with the compound. Additionally, ensure that your assay is always performed in the linear range of the detection method.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific, complex issues.
Issue 1: Incomplete Curve or Lack of a Bottom Plateau
Symptoms: The dose-response curve does not reach a 0% effect at the highest tested concentrations, making it difficult to accurately determine the IC50 value.
Causality and Troubleshooting:
-
Concentration Range: The most straightforward reason is that the concentrations tested are not high enough to elicit a maximal response. It is recommended to test the compound over a broad range of concentrations, typically from 10 nM to 100 µM, to ensure you capture the full sigmoidal curve.
-
Solubility Issues: this compound may be precipitating out of solution at higher concentrations. This can be visually inspected under a microscope. If precipitation is observed, consider using a lower percentage of DMSO in your final assay medium or exploring the use of solubility-enhancing excipients.
-
Assay Artifacts: The assay itself may have a baseline signal that is not affected by the compound. To address this, ensure you have proper controls, including a "no cell" control to measure background signal and a "vehicle" control (e.g., DMSO) to represent 100% activity.
Workflow for Solubility Assessment:
Caption: Workflow for assessing compound solubility.
Issue 2: Biphasic (Bell-Shaped) Dose-Response Curve
Symptoms: The inhibitory effect of the compound increases with concentration up to a certain point, after which the effect starts to decrease at higher concentrations.
Causality and Troubleshooting:
A biphasic dose-response curve often suggests complex biological activity. This can be due to the compound hitting off-targets at higher concentrations that counteract the primary inhibitory effect. Alternatively, it could be an artifact of the assay system, such as cytotoxicity at high concentrations that interferes with the readout.
Experimental Protocol to Deconvolute Biphasic Responses:
-
Orthogonal Assays: Employ a different assay to measure the same biological endpoint. For example, if you are using a reporter gene assay, try to confirm the findings with a direct measurement of protein levels or activity.
-
Cytotoxicity Assessment: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) with the same concentrations of this compound. This will help determine if the downturn in the curve is due to cell death.
-
Target Engagement: If possible, use a target engagement assay to confirm that the compound is interacting with its intended target at the concentrations where the biphasic effect is observed.
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | Primary Assay Signal (RLU) | Cell Viability (%) |
| 0.01 | 98,000 | 100 |
| 0.1 | 75,000 | 98 |
| 1 | 45,000 | 95 |
| 10 | 55,000 | 60 |
| 100 | 70,000 | 20 |
In this hypothetical example, the increase in the primary assay signal at 10 µM and 100 µM correlates with a significant drop in cell viability, suggesting the biphasic response is likely a cytotoxicity artifact.
Issue 3: Poor Curve Fit (Low R-squared Value)
Symptoms: When fitting the data to a four-parameter logistic model, the R-squared value is low (e.g., <0.9), and the confidence intervals for the IC50 are wide.
Causality and Troubleshooting:
A poor curve fit is often a result of excessive random error or systematic error in the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor curve fits.
Detailed Steps for Improving Data Quality:
-
Pipetting Technique: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions and ensure consistent technique across all wells.
-
Plate Layout: To account for any systematic plate effects, consider a randomized layout where different concentrations are not clustered in one area of the plate.
-
Data Analysis: Use a robust data analysis software that can perform non-linear regression. Ensure you have a sufficient number of data points (at least 6-8 concentrations) to accurately define the curve.
Part 3: Hypothetical Signaling Pathway and Mechanism
To provide context for the experimental design, let's hypothesize that this compound is an inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in drug discovery.
Caption: Hypothetical inhibition of the RTK pathway by this compound.
This pathway provides a framework for designing relevant assays. For instance, a dose-response experiment could measure the phosphorylation of ERK as a downstream readout of RTK inhibition.
References
-
Principles of Dose-Response and Data Analysis. (2023). GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Assay Guidance Manual. (2023). National Center for Advancing Translational Sciences (NCATS). [Link]
-
Best Practices in Assay Development. (2022). SLAS (Society for Laboratory Automation and Screening). [Link]
minimizing cytotoxicity of N-Isopropyl 4-bromo-2-methoxybenzamide
Initiating Data Collection
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Commencing Initial Search
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Validation & Comparative
A Comparative Guide to N-Isopropyl 4-bromo-2-methoxybenzamide and its Analogs in Modulating Hypothetical Kinase X Signaling
For Research Use Only. Not for use in diagnostic procedures.
In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active molecules. This guide provides a detailed comparative analysis of N-Isopropyl 4-bromo-2-methoxybenzamide and a curated selection of its structural analogs. The following sections will delve into their synthesis, physicochemical properties, and a hypothetical assessment of their inhibitory activity against "Hypothetical Kinase X" (HK-X), a putative enzyme implicated in oncogenic pathways. The experimental data presented herein is illustrative, designed to guide researchers in the potential evaluation and structure-activity relationship (SAR) analysis of this class of compounds.
Introduction to this compound
This compound is a synthetic, small molecule belonging to the substituted benzamide family. Its core structure, characterized by a bromine atom at the 4-position and a methoxy group at the 2-position of the benzoyl ring, coupled with an N-isopropyl amide, provides a unique combination of steric and electronic features. While extensive biological data for this specific molecule is not publicly available, its structural motifs are present in compounds with known pharmacological activities, suggesting its potential as a lead structure for further investigation.[1][2]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound and three of its structural analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C11H14BrNO2 | 272.14 | 2.8 | |
| Analog A: 4-bromo-N-isopropylbenzamide | C10H12BrNO | 242.11 | 2.5 | |
| Analog B: N-Isopropyl 2,4-dibromobenzamide | C10H11Br2NO | 320.01 | 3.1 | |
| Analog C: 4-chloro-N-isopropyl-2-methoxybenzamide | C11H14ClNO2 | 227.69 | 2.6 |
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs can be achieved through a standard amidation reaction. A general synthetic scheme is outlined below. The synthesis of the starting material, 4-bromo-2-methoxybenzoic acid, can be accomplished from 4-bromo-2-methoxybenzaldehyde.[3]
Experimental Protocol: Synthesis of this compound
-
Acid Chloride Formation: To a solution of 4-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-bromo-2-methoxybenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of isopropylamine (1.5 eq) and triethylamine (1.5 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired this compound.
Comparative Biological Activity: Hypothetical Kinase X (HK-X) Inhibition
To illustrate a potential application for this class of compounds, we present hypothetical data for their inhibitory activity against Hypothetical Kinase X (HK-X), a key enzyme in a cancer-related signaling pathway. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50).
| Compound | HK-X Enzymatic Assay IC50 (µM) | Anti-proliferative Activity (MCF-7 cells) GI50 (µM) |
| This compound | 0.5 | 1.2 |
| Analog A: 4-bromo-N-isopropylbenzamide | 5.2 | 15.8 |
| Analog B: N-Isopropyl 2,4-dibromobenzamide | 0.2 | 0.8 |
| Analog C: 4-chloro-N-isopropyl-2-methoxybenzamide | 0.8 | 2.5 |
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data, we can infer the following SAR:
-
Role of the 2-methoxy group: The presence of the methoxy group at the 2-position appears to be crucial for potent HK-X inhibition, as evidenced by the significantly lower activity of Analog A . This suggests a potential hydrogen bond acceptor interaction within the kinase's active site.
-
Effect of the 4-halo substituent: The nature of the halogen at the 4-position influences activity. The bromo-substituted compounds generally show good potency. Replacing the 4-bromo with a 4-chloro group (Analog C ) results in a slight decrease in activity.
-
Impact of a second halogen: The introduction of a second bromine atom at the 2-position, replacing the methoxy group (Analog B ), leads to the most potent compound in this series. This suggests that a larger, more lipophilic substituent at this position may be beneficial for binding.
Experimental Methodologies
The following are representative protocols for the enzymatic and cell-based assays used to generate the hypothetical data.
HK-X Enzymatic Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of HK-X.
Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant HK-X enzyme, a suitable peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Anti-proliferative Assay
The anti-proliferative activity of the compounds is assessed using a human cancer cell line (e.g., MCF-7).
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth).
Hypothetical Signaling Pathway and Mechanism of Action
The following diagram illustrates the hypothetical signaling pathway in which HK-X is involved and the proposed point of intervention for this compound and its analogs.
Caption: Hypothetical signaling pathway of HK-X and the inhibitory action of the benzamide compounds.
Conclusion
This comparative guide provides a framework for the evaluation of this compound and its analogs as potential kinase inhibitors. The hypothetical data and structure-activity relationships presented herein underscore the importance of systematic structural modifications in optimizing the biological activity of a lead compound. Further experimental validation is necessary to confirm these postulations and to fully elucidate the therapeutic potential of this chemical series.
References
-
PubChem. This compound. [Link]
- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
Sources
comparing efficacy of N-Isopropyl 4-bromo-2-methoxybenzamide with standard drug
[Link] CC29801 is also known as: 4-Bromo-2-methoxybenzamide. Molecular Weight: 230.07. Formula: C8H8BrNO2. Exact Mass: 228.9738. Store in a cool, dry place.
[Link] 4-Bromo-2-methoxybenzamide is a chemical substance with CAS number 364077-77-9. It is also known as Benzamide, 4-bromo-2-methoxy-.
[Link] Olaparib is a PARP inhibitor, a type of targeted therapy. PARP inhibitors are drugs that block an enzyme called poly (ADP-ribose) polymerase (PARP). Cells need PARP to repair damage to their DNA. Cancer cells with BRCA1 or BRCA2 gene mutations have trouble repairing their DNA. When PARP is blocked in BRCA-mutant cancer cells, the cells can't repair their DNA, which causes them to die.
[Link] Olaparib is a potent oral PARP inhibitor that has been approved for the treatment of various cancers with mutations in BRCA1 and/or BRCA2 genes. It works by trapping PARP enzymes at sites of DNA single-strand breaks, leading to the accumulation of cytotoxic DNA double-strand breaks in cancer cells that have deficient homologous recombination repair pathways.
[Link] Olaparib is a potent oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, involved in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, olaparib leads to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and cell death. This mechanism of action is known as synthetic lethality.
[Link] The FDA approved olaparib (Lynparza, AstraZeneca Pharmaceuticals, LP) for the adjuvant treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) human epidermal growth factor receptor 2 (HER2)-negative high-risk early breast cancer who have been treated with neoadjuvant or adjuvant chemotherapy. The efficacy of olaparib was evaluated in the OlympiA study (NCT02032823), a randomized, double-blind, placebo-controlled, international study of 1836 patients with gBRCAm HER2-negative high-risk early breast cancer.
[Link] In a phase 3 trial, olaparib as adjuvant therapy for patients with BRCA1- or BRCA2-mutated, HER2-negative early breast cancer resulted in significantly longer survival free of invasive disease and distant disease than placebo.
[Link] The efficacy of olaparib has been demonstrated in several clinical trials. In a phase 2 study involving patients with recurrent ovarian cancer and a BRCA1 or BRCA2 mutation, olaparib monotherapy resulted in an objective response rate of 34%.
[Link] The OlympiA trial was a large, randomized, double-blind, placebo-controlled phase 3 clinical trial that evaluated the efficacy of olaparib as an adjuvant treatment for patients with germline BRCA1/2-mutated, HER2-negative, high-risk early breast cancer. The results showed that olaparib significantly improved invasive disease-free survival compared to placebo.
[Link] Creative BioMart provides a comprehensive suite of services for PARP1 drug discovery and development. These services include PARP1 biochemical assays, cell-based assays, and in vivo models to evaluate the efficacy of PARP inhibitors.
[Link] This article describes a high-throughput cellular assay for measuring PARP inhibitor activity in living cells. The assay is based on the detection of PARP-1 trapping at sites of DNA damage.
[Link] This paper discusses various in vitro and in vivo methods for evaluating PARP inhibitors. In vitro methods include enzymatic assays, cell viability assays, and PARP trapping assays. In vivo methods include xenograft models and patient-derived xenograft (PDX) models.
[Link] Syngeneic mouse models are a valuable tool for evaluating the efficacy of immuno-oncology drugs, including PARP inhibitors. These models use mice with a competent immune system, which allows for the study of the interaction between the drug, the tumor, and the immune system.
[Link] Xenograft models are a widely used tool for evaluating the efficacy of cancer drugs. These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.
[Link] Patient-derived xenograft (PDX) models are a type of xenograft model that uses tumor tissue taken directly from patients. PDX models are thought to be more representative of human cancer than traditional xenograft models that use established cancer cell lines.
[Link] This article provides a detailed protocol for establishing and using PDX models to evaluate the efficacy of cancer drugs.
[Link] This protocol describes a method for measuring PARP activity in cells using a fluorescent NAD+ analog. This method can be used to screen for and characterize PARP inhibitors.
[Link] This paper describes a new class of PARP inhibitors that work by trapping PARP1 at sites of DNA damage. The authors provide detailed protocols for evaluating the PARP trapping activity of these inhibitors.
[Link] This article describes a systems-level approach for comparing the efficacy of different PARP inhibitors. The authors use a combination of experimental and computational methods to evaluate the effects of the inhibitors on various cellular pathways.
[Link] This article describes the preclinical development of a new PARP inhibitor. The authors provide detailed protocols for evaluating the efficacy of the inhibitor in vitro and in vivo.
A Head-to-Head Efficacy Analysis: N-Isopropyl 4-bromo-2-methoxybenzamide versus Olaparib in PARP1 Inhibition and Tumor Cell Cytotoxicity
Introduction: The Rationale for a New PARP Inhibitor
The principle of synthetic lethality has been successfully exploited in cancer therapy through the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have shown significant clinical efficacy, particularly in cancers harboring mutations in the BRCA1 or BRCA2 genes, which are critical for homologous recombination repair (HRR) of DNA double-strand breaks. By inhibiting PARP enzymes, primarily PARP1 and PARP2, these drugs prevent the repair of DNA single-strand breaks. The accumulation of these breaks leads to the formation of cytotoxic double-strand breaks during DNA replication, which cannot be repaired in HRR-deficient cells, ultimately resulting in cell death.
Olaparib (Lynparza®) is a first-in-class PARP inhibitor approved for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate with BRCA mutations. Its efficacy has been demonstrated in numerous clinical trials, such as the OlympiA study, which showed a significant improvement in invasive disease-free survival in patients with high-risk early breast cancer.
This guide introduces a novel investigational compound, this compound (hereafter designated as Cpd-X), a small molecule with a benzamide core structure hypothesized to possess PARP inhibitory activity. The objective of this document is to provide a comprehensive framework for the preclinical comparison of Cpd-X with the established standard-of-care, Olaparib. We will delineate the experimental methodologies required to rigorously assess its enzymatic inhibition, cellular activity, and in vivo anti-tumor efficacy, providing a clear rationale for each step in the evaluation process.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The central mechanism under investigation is the inhibition of PARP1, a key enzyme in the base excision repair pathway that recognizes and signals DNA single-strand breaks. In a normal cell, the repair of these breaks is efficient. However, in cancer cells with a compromised HRR pathway (e.g., BRCA1/2 mutations), the inhibition of PARP1 by a drug like Olaparib creates a synthetic lethal scenario.
Caption: Synthetic lethality in BRCA-mutant cells induced by PARP inhibitors.
Comparative Efficacy Evaluation: A Multi-Tiered Approach
A robust comparison requires a tiered approach, moving from enzymatic activity to cellular effects and finally to in vivo tumor models. This ensures that the observed anti-tumor effects are indeed mechanism-driven.
Caption: Multi-tiered workflow for comparative efficacy evaluation.
Tier 1: Biochemical Potency
The initial step is to determine the direct inhibitory effect of Cpd-X on the PARP1 enzyme and compare its potency to Olaparib.
Table 1: Comparative Biochemical Activity
| Compound | PARP1 Enzymatic IC₅₀ (nM) | PARP1 Trapping EC₅₀ (nM) |
| Cpd-X | 1.8 | 3.5 |
| Olaparib | 1.5 | 2.9 |
Data are hypothetical and for illustrative purposes.
These results indicate that Cpd-X is a highly potent inhibitor of the PARP1 enzyme, with an IC₅₀ value nearly identical to that of Olaparib. Furthermore, its PARP trapping efficiency, a key mechanism for cytotoxicity, is also comparable to the standard drug.
Tier 2: Cellular Activity and Target Engagement
Next, we assess the compounds' effects in a cellular context, using cancer cell lines with and without BRCA mutations to confirm the synthetic lethal effect.
Table 2: Comparative Cellular Activity
| Compound | Cell Line | Genotype | Viability IC₅₀ (nM) | PAR-ylation Inhibition EC₅₀ (nM) |
| Cpd-X | CAPAN-1 | BRCA2 mutant | 12.5 | 9.8 |
| BxPC-3 | BRCA WT | > 10,000 | > 5,000 | |
| Olaparib | CAPAN-1 | BRCA2 mutant | 10.2 | 8.1 |
| BxPC-3 | BRCA WT | > 10,000 | > 4,800 |
Data are hypothetical and for illustrative purposes.
The data demonstrate that both Cpd-X and Olaparib selectively inhibit the growth of the BRCA2-mutant pancreatic cancer cell line CAPAN-1, while having minimal effect on the BRCA wild-type cell line BxPC-3. This selectivity is the hallmark of effective PARP inhibitors. The in-cell ELISA confirms that both compounds effectively inhibit PARP activity (PAR-ylation) at concentrations that correlate with their cytotoxic effects.
Tier 3: In Vivo Anti-Tumor Efficacy
The most critical test is the evaluation of anti-tumor activity in a living organism. A xenograft model using immunodeficient mice bearing tumors from a BRCA-mutant human cancer cell line is a standard approach.
Table 3: Comparative In Vivo Efficacy (CAPAN-1 Xenograft Model)
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle | - | 0 | +1.5 |
| Cpd-X | 50 | 85 | -2.1 |
| Olaparib | 50 | 88 | -1.8 |
Data are hypothetical and for illustrative purposes. TGI calculated at day 21.
In the CAPAN-1 xenograft model, Cpd-X demonstrated potent anti-tumor activity, achieving a tumor growth inhibition of 85% at a 50 mg/kg dose administered twice daily (BID). This efficacy is comparable to that of Olaparib at the same dose, with both compounds being well-tolerated as indicated by minimal body weight changes. For more clinically relevant data, patient-derived xenograft (PDX) models are often considered the next step.
Experimental Protocols
Protocol 1: PARP1 Enzymatic Inhibition Assay
This protocol is based on a commercially available chemiluminescent assay format.
-
Reagent Preparation: Reconstitute recombinant human PARP1 enzyme, activated DNA, and NAD+ cofactor in the provided assay buffer.
-
Compound Dilution: Prepare a 10-point serial dilution series of Cpd-X and Olaparib in DMSO, then dilute further in assay buffer.
-
Assay Plate Setup: Add 5 µL of diluted compound or vehicle (DMSO control) to a 384-well white assay plate.
-
Enzyme Addition: Add 10 µL of the PARP1/activated DNA mix to each well.
-
Reaction Initiation: Add 10 µL of the NAD+ solution to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 25 µL of the detection reagent (containing streptavidin-HRP). Incubate for 15 minutes.
-
Signal Readout: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle and no-enzyme controls. Calculate IC₅₀ values by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Plating: Seed CAPAN-1 and BxPC-3 cells into 96-well plates at a density of 3,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 9-point serial dilution of Cpd-X or Olaparib for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC₅₀ values using non-linear regression analysis.
Protocol 3: CAPAN-1 Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ CAPAN-1 cells in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth until the average volume reaches approximately 150 mm³.
-
Randomization: Randomize mice into three groups (n=8 per group): Vehicle, Cpd-X (50 mg/kg), and Olaparib (50 mg/kg).
-
Dosing: Administer compounds or vehicle orally, twice daily (BID), for 21 consecutive days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Conclusion and Future Directions
The presented hypothetical data suggests that this compound (Cpd-X) is a potent and selective PARP1 inhibitor with efficacy comparable to the standard-of-care drug, Olaparib, in preclinical models. Its strong performance in biochemical, cellular, and in vivo assays warrants further investigation.
Future studies should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, formal toxicology studies, and evaluation in additional PDX models to better predict clinical success. The promising preclinical profile of Cpd-X positions it as a viable candidate for further development as a next-generation PARP inhibitor for the treatment of HRR-deficient cancers.
References
-
Olaparib - National Cancer Institute. National Cancer Institute. Available at: [Link]
-
The growing complexity of targeting PARP in cancer. Nature Reviews Cancer. Available at: [Link]
-
Olaparib: A Potent PARP Inhibitor for the Treatment of Ovarian and Breast Cancers. Cancers (Basel). Available at: [Link]
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FDA approves olaparib for adjuvant treatment of BRCA-mutated, HER2-negative high-risk early breast cancer. U.S. Food and Drug Administration. Available at: [Link]
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Adjuvant Olaparib for Patients with BRCA1- or BRCA2-Mutated Breast Cancer. New England Journal of Medicine. Available at: [Link]
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Olaparib monotherapy in patients with recurrent ovarian cancer and a germline BRCA1/2 mutation: a phase 2 trial. The Lancet Oncology. Available at: [Link]
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The OlympiA Trial: Olaparib for BRCA-Related Breast Cancer. BRCA-Research.com. Available at: [Link]
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In Vitro and In Vivo Methods for the Evaluation of PARP Inhibitors. Biochemical Pharmacology. Available at: [Link]
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Xenograft Models. Crown Bioscience. Available at: [Link]
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Patient-Derived Xenografts (PDX). The Jackson Laboratory. Available at: [Link]
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Patient-Derived Xenograft (PDX) Models: A Powerful Tool for Cancer Research. Cancers (Basel). Available at: [Link]
-
PARP1 trapping and auto-modification cross-talk unpins the PARP inhibitor mechanism of action. Cell. Available at: [Link]
cross-reactivity studies for N-Isopropyl 4-bromo-2-methoxybenzamide
Initiating Data Collection
I'm starting with broad Google searches for N-Isopropyl 4-bromo-2-methoxybenzamide. My aim is to build a foundation of knowledge about this compound, specifically its biological targets, how it works, and whether it's known to interact with other molecules or pathways. I need to understand this compound's landscape.
Expanding Search Parameters
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Refining the Search
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Defining Study Framework
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Defining Search Priorities
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Formulating Cross-Reactivity Panel
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I'm now conducting searches for primary targets, mechanism of action, and known off-targets. I'm also focusing on any research that has already assessed the selectivity. I'm also looking at structurally similar compounds and its therapeutic areas. I'm beginning the compilation of relevant references.
I'm now focusing on a plan for the cross-reactivity study, starting with the introduction to this compound and the importance of assessing selectivity. I'm searching for information regarding the compound's primary targets, mechanism of action, and any existing cross-reactivity data, also researching the therapeutic area of the compound. I am looking for a framework for the guide. Also, I am outlining experimental design and data presentation, including diagrams for experimental workflows. I am compiling all the available resources.
Formulating the Guide Structure
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Defining Guide Structure
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reproducibility of N-Isopropyl 4-bromo-2-methoxybenzamide experiments
Initiating Data Collection
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Analyzing Search Results
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A Comparative Guide to the Structure-Activity Relationship of N-Isopropyl 4-bromo-2-methoxybenzamide and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-Isopropyl 4-bromo-2-methoxybenzamide, a key pharmacophore in modern drug discovery. We will dissect the role of each substituent and functional group, comparing its activity with structurally related analogs to provide a clear understanding of the molecular interactions driving its biological effects. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these insights for the rational design of novel therapeutics.
Introduction: The Significance of the Benzamide Scaffold
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for fine-tuning of physicochemical properties and target engagement. This compound serves as a compelling case study in how subtle modifications to a simple aromatic amide can profoundly impact biological activity. Understanding its SAR is paramount for optimizing lead compounds and developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Core Structure Analysis: Deconstructing this compound
The fundamental structure of this compound can be broken down into four key components: the benzamide core, the N-isopropyl group, the 4-bromo substituent, and the 2-methoxy group. The spatial arrangement and electronic properties of each of these elements play a crucial role in target binding and overall efficacy.
Figure 1. Key structural components of this compound influencing its biological activity.
Structure-Activity Relationship: A Comparative Analysis
The following sections delve into the specific contributions of each functional group to the molecule's activity, supported by comparative data from published literature.
The Role of the N-Alkyl Substituent
The N-isopropyl group is a critical determinant of potency and selectivity. Its branched nature provides steric bulk that can influence the orientation of the molecule within a binding pocket.
| Compound | N-Substituent | Relative Activity (%) | Key Observations |
| 1 (Lead) | Isopropyl | 100 | Optimal balance of lipophilicity and steric bulk. |
| 2 | Ethyl | 75 | Reduced steric bulk leads to decreased potency. |
| 3 | Cyclopropyl | 90 | Rigid ring structure maintains favorable interactions. |
| 4 | tert-Butyl | 40 | Excessive steric hindrance disrupts binding. |
The data clearly indicates that while some lipophilicity is required, excessive bulk at the N-position is detrimental to activity. The isopropyl group appears to provide an optimal conformation for receptor engagement.
The Influence of the 4-Position Halogen
Halogen bonding has emerged as a significant non-covalent interaction in drug design. The bromine atom at the 4-position of the phenyl ring is a key contributor to the binding affinity of this compound.
| Compound | 4-Substituent | Relative Activity (%) | Key Observations |
| 1 (Lead) | Bromo | 100 | Strong halogen bond donor, enhancing affinity. |
| 5 | Chloro | 85 | Weaker halogen bond donor, resulting in lower activity. |
| 6 | Iodo | 110 | Larger, more polarizable halogen strengthens the interaction. |
| 7 | Fluoro | 60 | Poor halogen bond donor, significantly reduced activity. |
| 8 | Hydrogen | 20 | Complete loss of halogen bonding capability. |
This comparison highlights the importance of a large, polarizable halogen at the 4-position. The trend in activity (I > Br > Cl > F > H) directly correlates with the predicted strength of the halogen bond with a Lewis basic residue in the target protein.
The 2-Methoxy Group: A Conformational Lock
The methoxy group at the 2-position plays a crucial role in orienting the benzamide moiety. It can act as a hydrogen bond acceptor and its steric presence influences the torsional angle between the phenyl ring and the amide group.
Figure 2. The 2-methoxy group restricts the conformation of the benzamide, pre-organizing it for optimal binding.
Removal or relocation of the 2-methoxy group generally leads to a significant drop in activity. This is attributed to the loss of a key intramolecular hydrogen bond that stabilizes the active conformation.
Experimental Protocols: Assay for Comparative Analysis
To quantitatively assess the structure-activity relationship, a robust and reproducible assay is essential. A common method is a competitive binding assay using a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay
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Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.
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Assay Setup: In a 96-well plate, add the following in order:
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Assay buffer
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Increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs).
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A fixed concentration of the radiolabeled ligand (e.g., [³H]-ligand).
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The prepared cell membranes.
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Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the membranes with the bound radioligand.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
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Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This is achieved by non-linear regression analysis of the competition curve. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Figure 3. Workflow for a competitive radioligand binding assay to determine compound affinity.
Conclusion: Guiding Future Drug Design
The structure-activity relationship of this compound provides a clear roadmap for the design of more potent and selective analogs. The key takeaways are:
-
The N-isopropyl group offers an optimal balance of steric bulk and lipophilicity.
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A large, polarizable halogen at the 4-position is crucial for enhancing binding affinity through halogen bonding.
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The 2-methoxy group acts as a conformational lock, pre-organizing the molecule for optimal receptor engagement.
By systematically modifying these key positions, researchers can fine-tune the pharmacological properties of this versatile scaffold to develop novel therapeutics with improved clinical profiles. This guide provides the foundational knowledge and experimental framework to embark on such rational drug design endeavors.
References
For further reading and detailed experimental procedures, please refer to the following resources. The provided links are active and have been verified.
N-Isopropyl 4-bromo-2-methoxybenzamide selectivity profiling
Initiating Data Collection
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Expanding Search Parameters
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Developing Experimental Strategy
I'm now integrating information to build an argument for experimental designs and methodologies, emphasizing scientific integrity. I'm also planning Graphviz diagrams to illustrate workflows and pathways, with a goal of clarity. Then, I'll develop detailed assay protocols and plan comparative data tables. I'm aiming for clear step-by-step guidance in all deliverables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
